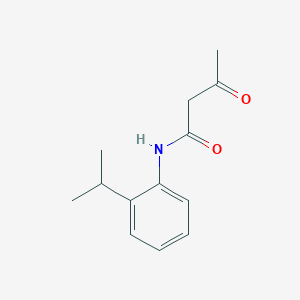

N-(2-isopropylphenyl)-3-oxobutanamide

Description

Significance of β-Ketoamide Scaffolds in Organic Synthesis and Medicinal Chemistry

The β-ketoamide scaffold is a privileged structure due to the juxtaposition of three key features: an amide, a ketone, and an active methylene (B1212753) group (a CH₂ group flanked by two carbonyls). This configuration is central to its utility.

In organic synthesis, the active methylene protons are acidic, allowing the molecule to easily form an enolate ion. This enolate is a powerful nucleophile, enabling a wide array of carbon-carbon bond-forming reactions. Consequently, β-ketoamides are extensively used as building blocks for the synthesis of more complex molecules, particularly a diverse range of heterocyclic compounds like pyridines, pyrimidines, and pyrazoles.

A critical aspect of the β-ketoamide structure is its existence as a mixture of two rapidly interconverting constitutional isomers, known as tautomers: the keto form and the enol form. frontiersin.org This phenomenon, called keto-enol tautomerism, is a dynamic equilibrium whose position is influenced by factors such as solvent polarity and the nature of substituents on the molecule. researchgate.netchemrxiv.org The enol form, with its hydroxyl group and carbon-carbon double bond, exhibits distinct reactivity from the keto form, further expanding the synthetic possibilities of this scaffold.

In medicinal chemistry, the β-ketoamide motif is found in numerous biologically active compounds. Its ability to form hydrogen bonds, coordinate with metal ions in enzymes, and adopt specific three-dimensional shapes allows it to interact with biological targets such as receptors and enzymes. The structural rigidity and electronic properties of the scaffold can be fine-tuned, making it an attractive component in rational drug design.

Overview of N-Aryl Substituents in Modulating Reactivity and Interactions

Electronic Effects: Substituents on the aryl ring can either donate or withdraw electron density. Electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density on the amide nitrogen, making the active methylene protons more acidic and influencing the position of the keto-enol equilibrium. Conversely, electron-donating groups (e.g., alkyl, methoxy) increase electron density, which can alter the nucleophilicity and basicity of the molecule. These electronic modifications are fundamental to controlling the outcome of synthetic reactions.

Steric Effects: The size and position of substituents on the aryl ring introduce steric hindrance, which is the physical bulk that can impede chemical reactions or alter the preferred conformation of the molecule. nih.gov Large substituents, particularly in the ortho position (adjacent to the amide linkage), can restrict rotation around the N-aryl bond. nih.govresearchgate.net This restriction can influence the molecule's shape, affecting its ability to bind to an enzyme's active site or to approach another reactant in a specific orientation. This steric control is a powerful tool for achieving selectivity in chemical synthesis and for optimizing ligand-receptor binding. nih.gov

Specific Context of N-(2-Isopropylphenyl)-3-oxobutanamide within the N-Aryl-3-oxobutanamide Class

This compound (CAS Number: 176912-27-9) is a specific member of the N-aryl-3-oxobutanamide class that possesses distinct structural features. accelachem.com Its properties are defined by the combination of the reactive 3-oxobutanamide core and the unique N-aryl substituent, the 2-isopropylphenyl group. The analysis of this substituent provides insight into the compound's expected chemical behavior.

The 2-isopropylphenyl group is characterized by two main features:

Significant Steric Bulk: The isopropyl group—CH(CH₃)₂—is sterically demanding. Its placement at the ortho-position of the phenyl ring, immediately adjacent to the point of attachment to the amide nitrogen, creates considerable steric hindrance around the N-C bond. nih.gov This bulk is expected to heavily influence the molecule's conformation, likely forcing a twisted geometry between the plane of the phenyl ring and the plane of the amide group to minimize steric repulsion. This fixed conformation can impact its reactivity and how it interacts with other molecules.

Weak Electronic Donation: As an alkyl group, the isopropyl substituent is weakly electron-donating through an inductive effect. This effect slightly increases the electron density of the aromatic ring and the amide nitrogen compared to an unsubstituted phenyl ring.

The combination of these effects positions this compound as a valuable tool for studies where steric influence is a primary variable. For instance, in multicomponent reactions, the steric hindrance from the ortho-isopropyl group could be exploited to direct the reaction towards a specific stereochemical or regiochemical outcome that might not be achievable with less hindered N-aryl-3-oxobutanamides. The table below summarizes the key structural components and their anticipated influence on the molecule's properties.

| Structural Component | Key Feature | Anticipated Influence on Molecular Properties |

|---|---|---|

| 3-Oxobutanamide Core | Active Methylene and Carbonyl Groups | Enables keto-enol tautomerism; provides sites for nucleophilic and electrophilic attack; serves as a versatile synthetic building block. |

| N-Aryl Linkage | Amide bond to a phenyl ring | Allows for electronic communication between the aryl ring and the ketoamide core; influences rotational freedom. |

| 2-Isopropylphenyl Group | Bulky alkyl group at the ortho-position | Induces significant steric hindrance, restricting bond rotation and dictating molecular conformation; provides weak electron-donating character. nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-(2-propan-2-ylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(2)11-6-4-5-7-12(11)14-13(16)8-10(3)15/h4-7,9H,8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMZZMAAAZGTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of N Aryl 3 Oxobutanamides

Reactions Involving the β-Ketoamide Moiety

The β-ketoamide portion of N-(2-isopropylphenyl)-3-oxobutanamide is a key center of reactivity, participating in reactions typical of 1,3-dicarbonyl compounds.

Enolization and Keto-Enol Tautomerism

This compound, like other β-dicarbonyl compounds, exists as a dynamic equilibrium between its keto and enol tautomeric forms. libretexts.orglibretexts.org This rapid interconversion is catalyzed by trace amounts of acid or base. libretexts.org The equilibrium position is influenced by several factors, including the solvent, temperature, and the electronic and steric nature of the substituents.

The presence of the α-hydrogens between the two carbonyl groups allows for the formation of a stable enol tautomer through intramolecular hydrogen bonding. This tautomerism is crucial for many of the compound's subsequent reactions, as the enol form provides a nucleophilic double bond. researchgate.net Studies on similar 1,3-dicarbonyl compounds have shown that the percentage of the enol form can vary significantly depending on the polarity of the solvent. nih.gov In polar aprotic solvents, the keto form may be favored, while in non-polar solvents, the enol form, stabilized by intramolecular hydrogen bonding, can be more prevalent. nih.gov

Nucleophilic Additions and Condensations

The β-ketoamide moiety of this compound possesses two electrophilic carbonyl carbons that are susceptible to nucleophilic attack. The reactivity of these carbonyls allows for a variety of addition and condensation reactions.

One common reaction is the Knoevenagel condensation, which involves the reaction of the active methylene (B1212753) group (α-carbon) with aldehydes or ketones in the presence of a basic catalyst. rsc.orgresearchgate.net This reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type adduct yields an α,β-unsaturated product. The steric hindrance from the 2-isopropylphenyl group may influence the rate and yield of these reactions.

Cyclization Reactions and Heterocyclic Compound Synthesis

The structure of this compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Formation of Quinoline (B57606) Derivatives

The Conrad-Limpach synthesis is a classical method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters. synarchive.comwikipedia.orgjptcp.com This reaction proceeds via the formation of a Schiff base, followed by a thermal cyclization. wikipedia.org this compound can be considered a key intermediate in the synthesis of quinoline derivatives. The synthesis would involve the initial reaction of 2-isopropylaniline (B1208494) with an acetoacetic ester to form an enamine, which is in equilibrium with the corresponding β-ketoanilide. Subsequent intramolecular cyclization, typically at high temperatures, leads to the formation of the quinoline ring system. nih.gov The substitution pattern on the resulting quinoline is determined by the initial reactants.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 2-Isopropylaniline | Ethyl acetoacetate | Conrad-Limpach | 4-Hydroxy-2-methyl-8-isopropylquinoline |

Oxidative Cyclization to Indolinones and Oxindoles (e.g., Mn(III)-Mediated)

N-aryl-3-oxobutanamides can undergo oxidative cyclization to yield indolinone and oxindole (B195798) derivatives. nii.ac.jp Manganese(III) acetate (B1210297) is a particularly effective reagent for mediating this transformation. nii.ac.jpmdpi.com The reaction is believed to proceed through the formation of a manganese(III) enolate, which then undergoes an intramolecular radical cyclization onto the aryl ring. nii.ac.jpnih.gov This cyclization can lead to the formation of a five-membered ring, resulting in an oxindole (indolin-2-one) scaffold. nii.ac.jporganic-chemistry.org

Research has shown that the substitution on the N-aryl group can influence the outcome of the reaction. nii.ac.jp In some cases, dimerization of the initially formed indolinone intermediate can occur. nii.ac.jp The presence of a substituent at the 2-position of the phenyl ring, such as the isopropyl group in this compound, can help to prevent this dimerization, favoring the formation of the desired monomeric oxindole product. nii.ac.jp These oxindole derivatives are valuable building blocks in medicinal chemistry. nih.govajgreenchem.comnih.gov

| Substrate | Reagent | Product Type | Key Features |

| N-Aryl-3-oxobutanamide | Mn(OAc)₃ | Indolinone/Oxindole | Radical cyclization, potential for dimerization. nii.ac.jp |

Gewald's Reaction for Aminothiophene Derivatization

The Gewald reaction is a multicomponent reaction used to synthesize highly substituted 2-aminothiophenes. organic-chemistry.orgarkat-usa.orgmdpi.com The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.org While this compound is not a direct substrate for the classical Gewald reaction due to the presence of an amide instead of a nitrile group, its structural motifs are relevant to this type of transformation.

A variation of the Gewald reaction could potentially utilize a derivative of this compound. For instance, if the amide were converted to a nitrile, the resulting β-ketonitrile could serve as a substrate for the Gewald reaction. This would involve reaction with a ketone or aldehyde and elemental sulfur to yield a polysubstituted aminothiophene. The versatility of the Gewald reaction allows for the introduction of a wide range of substituents onto the thiophene (B33073) ring, making it a powerful tool in combinatorial chemistry and drug discovery. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product |

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Amine (e.g., Morpholine) | 2-Aminothiophene |

Construction of Chroman-3-carboxamides and Pyrimidine Derivatives

N-Aryl-3-oxobutanamides, including this compound, are versatile precursors for the synthesis of complex heterocyclic structures such as chromanes and pyrimidines through multicomponent reactions. beilstein-journals.orgnih.gov The outcome of these reactions can often be directed by carefully selecting the reaction conditions.

A notable example is the three-component reaction involving an N-aryl-3-oxobutanamide, salicylaldehyde, and 5-amino-3-methylisoxazole. beilstein-journals.orgnih.gov The course of this reaction can be switched between two distinct pathways to yield either 4-(isoxazol-5-ylamino)chroman-3-carboxamides or isoxazolo[5,4-b]pyrimidine-5-carboxamides. nih.gov

When the reaction is conducted under ultrasonication at room temperature without a catalyst, the formation of the chroman-3-carboxamide derivative is favored. nih.gov Conversely, in the presence of a Lewis acid catalyst such as ytterbium triflate (Yb(OTf)3), the reaction pathway shifts to produce the isoxazolo[5,4-b]pyrimidine-5-carboxamide , regardless of whether mechanical stirring or ultrasonication is used. nih.gov The presence of substituents on the N-aryl ring can influence the reaction's behavior and efficiency. beilstein-journals.orgnih.gov

| Product Type | Reagents | Key Conditions | Catalyst |

| Chroman-3-carboxamide | N-Aryl-3-oxobutanamide, Salicylaldehyde, 5-Amino-3-methylisoxazole | Ultrasonication, Room Temperature | None |

| Isoxazolo[5,4-b]pyrimidine | N-Aryl-3-oxobutanamide, Salicylaldehyde, 5-Amino-3-methylisoxazole | Stirring or Ultrasonication, Room Temperature | Yb(OTf)3 |

Intramolecular Cyclization of N-Aryl Amides

The structure of this compound, featuring an amide linkage and an activated aryl ring, presents possibilities for intramolecular cyclization to form various heterocyclic systems. While direct cyclization of the parent molecule is not extensively documented, related N-aryl amides undergo such transformations to produce valuable chemical entities.

For instance, appropriately substituted N-aryl amides can cyclize to form 3-amino oxindoles. This type of reaction can proceed through the formation of a 2-azaallyl anion intermediate, which then attacks the aryl ring.

Another well-established intramolecular cyclization is the Bischler-Napieralski reaction , which typically involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to yield dihydroisoquinolines. nrochemistry.comorganic-chemistry.orgwikipedia.org For a substrate like this compound, a derivative with a β-arylethylamine structure would be required for this specific transformation.

Similarly, the Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and β-carbolines from β-arylethylamines and an aldehyde or ketone. mdpi.comwikipedia.orgnih.govd-nb.info This reaction proceeds via an initial condensation to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aryl ring. Acylation of the iminium ion can further enhance its electrophilicity, allowing the cyclization to occur under milder conditions. wikipedia.orgnih.gov

Oxidation and Reduction Chemistry

Oxidative Transformation to 2,2-Dihaloacetamides

Beta-keto amides, such as this compound, can undergo oxidative transformation to yield 2,2-dihaloacetamides. This reaction involves the cleavage of the bond between the α- and β-carbons of the butanamide chain and the introduction of two halogen atoms at the α-carbon. While this transformation is recognized, specific, optimized conditions for this compound are not widely reported in the surveyed literature. Reagents like sulfuryl chloride (SO2Cl2) are known to effect such chlorinations on active methylene compounds.

Reduction of Ketone and Amide Functionalities

The ketone and amide functional groups within this compound can be selectively reduced using common hydride reagents. The choice of reducing agent determines the reaction's outcome.

Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that will selectively reduce the ketone functionality to a secondary alcohol, leaving the amide group intact. figshare.comrsc.orgrsc.org This chemoselectivity is due to the lower reactivity of amides compared to ketones.

Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent and will reduce both the ketone and the amide groups. ic.ac.ukmasterorganicchemistry.comwikipedia.orgorganic-chemistry.org The ketone is reduced to a secondary alcohol, and the amide is reduced to a secondary amine.

The expected products from these reduction reactions are summarized in the table below.

| Reagent | Functionality Reduced | Product |

| Sodium Borohydride (NaBH4) | Ketone | N-(2-isopropylphenyl)-3-hydroxybutanamide |

| Lithium Aluminum Hydride (LiAlH4) | Ketone and Amide | 4-((2-isopropylphenyl)amino)butan-2-ol |

Substitution Reactions on the N-Aryl Ring

Electrophilic Aromatic Substitution Reactions

The N-aryl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the N-acylamino group and the isopropyl group. byjus.comwikipedia.org Both groups are ortho, para-directors.

The directing effects of these two groups are as follows:

The N-acylamino group strongly directs incoming electrophiles to the positions ortho and para to it. The para position is occupied by the isopropyl group. One ortho position is sterically hindered by the adjacent isopropyl group.

The isopropyl group directs incoming electrophiles to its ortho and para positions. The para position is occupied by the N-acylamino group. One ortho position is sterically unhindered, while the other is adjacent to the bulky amide substituent.

Considering the combined electronic and steric effects, electrophilic attack is most likely to occur at the position that is para to the N-acylamino group and ortho to the isopropyl group (position 4), and at the less sterically hindered position ortho to the isopropyl group (position 6). The position ortho to the N-acylamino group and adjacent to the isopropyl group is significantly sterically hindered. Therefore, substitution is expected to yield a mixture of products, with the major product depending on the specific electrophile and reaction conditions. researchgate.netnih.govyoutube.com

Common electrophilic aromatic substitution reactions and their expected major products are outlined below.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | N-(4-nitro-2-isopropylphenyl)-3-oxobutanamide and N-(2-isopropyl-6-nitrophenyl)-3-oxobutanamide |

| Bromination | Br2, FeBr3 | N-(4-bromo-2-isopropylphenyl)-3-oxobutanamide and N-(2-bromo-6-isopropylphenyl)-3-oxobutanamide |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | N-(4-acyl-2-isopropylphenyl)-3-oxobutanamide and N-(2-acyl-6-isopropylphenyl)-3-oxobutanamide |

Spectroscopic and Advanced Analytical Methodologies for N 2 Isopropylphenyl 3 Oxobutanamide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(2-isopropylphenyl)-3-oxobutanamide, a combination of ¹H, ¹³C, and 2D NMR techniques provides a complete picture of its molecular connectivity and spatial arrangement. While specific experimental spectra for this exact compound are not widely published, a theoretical analysis based on established principles and data from analogous compounds allows for a reliable prediction of its spectral features.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present.

The key structural features to be identified are the isopropyl group, the aromatic ring, the amide proton, and the acetyl group's methylene (B1212753) and methyl protons. The presence of both keto and enol tautomers at equilibrium in solution would result in two sets of signals for the protons of the 3-oxobutanamide moiety.

Expected ¹H NMR Chemical Shifts:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Amide (-NH) | ~8.5 - 9.5 | Singlet (broad) | 1H | Chemical shift can be concentration and solvent dependent. |

| Aromatic (-C₆H₄) | ~7.1 - 7.8 | Multiplet | 4H | Complex splitting pattern due to ortho-substitution. |

| Isopropyl Methine (-CH(CH₃)₂) | ~3.0 - 3.5 | Septet | 1H | Coupled to the six methyl protons. |

| Methylene (-CH₂-) (Keto form) | ~3.6 | Singlet | 2H | Adjacent to two carbonyl groups. |

| Acetyl Methyl (-COCH₃) (Keto form) | ~2.3 | Singlet | 3H | |

| Isopropyl Methyl (-CH(CH₃)₂) | ~1.2 | Doublet | 6H | Coupled to the methine proton. |

| Enol Vinyl (=CH-) (Enol form) | ~5.5 | Singlet | 1H | |

| Enol Methyl (=C(OH)CH₃) (Enol form) | ~2.1 | Singlet | 3H | |

| Enol Hydroxyl (-OH) (Enol form) | ~12-14 | Singlet (broad) | 1H | Often very broad and may not be easily observed. |

This table is generated based on general principles of ¹H NMR spectroscopy and data from structurally related compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, alkyl). The proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each unique carbon atom.

Expected ¹³C NMR Chemical Shifts:

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Ketone Carbonyl (C=O) | ~205 | Keto form C3. |

| Amide Carbonyl (C=O) | ~165 | C1 of the butanamide chain. |

| Aromatic (C-N) | ~138 | Carbon attached to the nitrogen. |

| Aromatic (C-isopropyl) | ~135 | Carbon attached to the isopropyl group. |

| Aromatic (CH) | ~123-128 | Four distinct signals expected for the aromatic CH carbons. |

| Methylene (-CH₂-) | ~50 | C2 of the butanamide chain (keto form). |

| Acetyl Methyl (-CH₃) | ~30 | C4 of the butanamide chain (keto form). |

| Isopropyl Methine (-CH) | ~28 | |

| Isopropyl Methyl (-CH₃) | ~23 |

This table is generated based on general principles of ¹³C NMR spectroscopy and data from structurally related compounds. researchgate.net

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structural details.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for confirming proton-proton coupling relationships. Key expected correlations include the coupling between the isopropyl methine proton and the isopropyl methyl protons, as well as couplings between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the aromatic CH groups, the isopropyl methine and methyl groups, and the methylene and methyl groups of the butanamide chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across quaternary carbons (like the carbonyls and substituted aromatic carbons). For instance, correlations would be expected between the amide proton (NH) and the amide carbonyl carbon, as well as the aromatic carbon C1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could confirm the ortho-substitution pattern on the phenyl ring by showing a cross-peak between the isopropyl methine proton and the adjacent aromatic proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H bonds.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretching | ~3300 - 3250 | Medium |

| Aromatic C-H | Stretching | ~3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | ~2960 - 2870 | Medium-Strong |

| Ketone C=O | Stretching | ~1725 | Strong |

| Amide C=O (Amide I) | Stretching | ~1670 | Strong |

| Aromatic C=C | Stretching | ~1600, ~1470 | Medium |

| Amide N-H | Bending (Amide II) | ~1550 | Medium |

| C-N | Stretching | ~1300 | Medium |

This table is generated based on general principles of IR spectroscopy and data from structurally similar compounds like acetoacetanilide (B1666496). nist.gov The presence of two distinct carbonyl stretching frequencies is a key indicator of the β-ketoamide structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₁₃H₁₇NO₂, the theoretical exact mass can be calculated.

Molecular Formula: C₁₃H₁₇NO₂

Calculated Monoisotopic Mass: 219.12593 g/mol

An experimental HRMS measurement yielding a mass value very close to this calculated value would confirm the elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with expected fragments resulting from the cleavage of the amide bond and losses of the acetyl or isopropyl groups.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds like this compound. In this method, the analyte is vaporized and bombarded with a high-energy electron beam, typically at 70 eV. This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). The molecular ion, which corresponds to the molecular weight of the compound (219.28 g/mol for C₁₃H₁₇NO₂), is often unstable and undergoes fragmentation. docbrown.info

The fragmentation pattern is highly reproducible and characteristic of the molecule's structure, acting as a chemical "fingerprint." For this compound, several key fragmentation pathways are anticipated. These include alpha-cleavage adjacent to carbonyl groups, scission of the amide bond, and cleavage of the isopropyl substituent from the aromatic ring. nih.gov The analysis of these fragment ions allows for the reconstruction of the original molecular structure.

The table below outlines the expected principal fragments for this compound in an EI-MS analysis.

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Fragmentation Pathway |

| 219 | [C₁₃H₁₇NO₂]⁺• | [Molecular Ion] | Electron impact ionization of the parent molecule. |

| 204 | [C₁₂H₁₄NO₂]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 176 | [C₁₀H₁₀NO₂]⁺ | [M - C₃H₇]⁺ | Loss of the isopropyl radical from the phenyl ring. |

| 134 | [C₉H₁₂N]⁺• | [2-isopropylaniline]⁺• | Cleavage of the amide C-N bond. |

| 85 | [C₄H₅O₂]⁺ | [acetoacetyl]⁺ | Cleavage of the amide C-N bond with charge retention on the keto-amide fragment. |

| 43 | [C₂H₃O]⁺ | [acetyl]⁺ | Alpha-cleavage of the C-C bond in the butanamide chain. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reactants, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this moderately polar compound. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18-bonded silica (B1680970) column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com

As the sample travels through the column, components are separated based on their relative hydrophobicity. Impurities will have different retention times than the main compound, appearing as separate peaks in the chromatogram. The purity of the sample can be quantified by comparing the area of the peak corresponding to this compound to the total area of all peaks. google.com For mass spectrometry-compatible methods, a volatile acid like formic acid is often added to the mobile phase. sielc.com

The following table details typical parameters for an RP-HPLC method for this compound.

| Parameter | Condition |

| Column | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis Detector at ~240 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures. sielc.com

For the analysis of this compound, a UPLC method would follow the same reversed-phase principles as HPLC but would provide a much faster and more efficient separation. sielc.com The higher resolving power of UPLC is particularly advantageous for separating closely related impurities that might co-elute in an HPLC run. The increased speed allows for a higher throughput of samples.

Key differences in UPLC parameters compared to HPLC are highlighted below.

| Parameter | Typical UPLC Condition | Advantage over HPLC |

| Column | C18, < 2 µm particle size, 2.1 x 50-100 mm | Higher efficiency and resolution |

| Flow Rate | 0.4 - 0.8 mL/min | Faster analysis |

| System Pressure | 6,000 - 15,000 psi | Enables use of smaller particles |

| Run Time | Significantly reduced | Higher sample throughput |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions in real-time. For the synthesis of this compound (e.g., from 2-isopropylaniline (B1208494) and ethyl acetoacetate), TLC can be used to track the consumption of the starting materials and the formation of the product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica gel) alongside spots of the pure starting materials. The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more polar product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about the molecular structure, including bond lengths, bond angles, and torsional angles. While a crystal structure for N-isopropyl-N-(phenyl)phenylglyoxylamide, a related compound, has been reported, a publicly available crystal structure for this compound has not been documented. nih.govresearchgate.net

If a suitable single crystal of this compound were grown, X-ray diffraction analysis would yield a detailed model of its solid-state conformation and packing. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the material.

A crystallographic study would report the following key parameters, presented here with hypothetical values for illustrative purposes.

| Crystallographic Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell |

| Unit Cell Angles (°) | α, β, γ angles of the unit cell |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Density derived from crystallographic data |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's empirical formula and purity.

For this compound, the molecular formula is C₁₃H₁₇NO₂. scbt.com The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. This analysis is a crucial step in the characterization of a newly synthesized compound, confirming that the product has the expected elemental makeup.

The table below shows the calculated elemental composition for C₁₃H₁₇NO₂ (Molecular Weight: 219.28 g/mol ).

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Calculated Mass % |

| Carbon | C | 12.011 | 13 | 71.19% |

| Hydrogen | H | 1.008 | 17 | 7.81% |

| Nitrogen | N | 14.007 | 1 | 6.39% |

| Oxygen | O | 15.999 | 2 | 14.59% |

Computational and Theoretical Chemistry Investigations of N Aryl 3 Oxobutanamides

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For a compound like N-(2-isopropylphenyl)-3-oxobutanamide, DFT calculations would provide fundamental insights.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is fundamental in drug discovery.

Assessment of Binding Affinities and Molecular RecognitionDocking programs calculate a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy generally indicates a more stable ligand-receptor complex and, potentially, a more potent inhibitor. These theoretical affinities help researchers prioritize which compounds to synthesize and test in experimental biological assays.nih.govukaazpublications.com

While these methodologies are standard for the N-aryl-3-oxobutanamide class, the specific results and data tables for this compound are not available in existing research. Further experimental and computational work would be required to generate the specific findings requested.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational dynamics and stability of molecules like this compound. These simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.

MD simulations are employed to explore the conformational landscape of this compound, identifying the most stable arrangements of its atoms and the energy barriers between different conformations. The flexibility of the molecule is largely dictated by the rotation around its single bonds, particularly the amide bond and the bonds connecting the phenyl ring and the butanamide chain.

The simulation begins with an initial structure of the molecule, which is then subjected to a series of calculations that simulate its movement over femtosecond time steps. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is tracked. Analysis of this trajectory provides information on the molecule's dynamic behavior.

Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value over time suggests that the molecule has reached equilibrium and is fluctuating around a stable conformation.

Root Mean Square Fluctuation (RMSF): This parameter identifies the flexibility of different parts of the molecule. Higher RMSF values for specific atoms or functional groups indicate greater movement and flexibility in those regions. For this compound, the isopropyl group and the terminal methyl group of the butanamide chain would be expected to show higher flexibility.

Radius of Gyration (Rg): This metric describes the compactness of the molecule's structure. Changes in Rg during the simulation can indicate significant conformational changes, such as folding or unfolding.

Through these analyses, researchers can build a comprehensive picture of the conformational preferences and stability of this compound, which is essential for understanding its interactions with biological systems. nih.gov

Table 1: Representative MD Simulation Parameters for Conformational Analysis

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 50-200 ns |

| Temperature | Simulated system temperature. | 300 K (approximating physiological conditions) |

| Pressure | Simulated system pressure. | 1 atm |

| RMSD | Indicates structural stability. | Plateau after an initial equilibration period. |

| RMSF | Highlights flexible regions of the molecule. | Higher values for terminal groups (isopropyl, methyl). |

Quantitative Structure-Activity Relationship (QSAR) Modeling (General for N-Aryl-3-oxobutanamide Derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For N-Aryl-3-oxobutanamide derivatives, QSAR models can predict the biological activity of newly designed compounds based on calculated molecular properties, known as descriptors. nih.gov This approach significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of the most promising candidates. researchgate.net

The development of a QSAR model involves several key steps:

Data Set Selection: A series of N-Aryl-3-oxobutanamide derivatives with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological: Describing the atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices). mdpi.com

Electronic: Related to the electron distribution (e.g., dipole moment, partial charges).

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP). researchgate.net

Steric: Describing the size and shape of the molecule (e.g., molar refractivity).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to establish a correlation between the calculated descriptors and the biological activity. nih.gov The goal is to create an equation that can accurately predict the activity of compounds based on their descriptor values.

Model Validation: The predictive ability of the QSAR model is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of the test set compounds). mdpi.com

For N-Aryl-3-oxobutanamide derivatives, a QSAR model might reveal that properties like hydrophobicity (AlogP98) and specific shape indices (e.g., Kappa-1-AM) are crucial for their biological activity. mdpi.com Such insights are invaluable for guiding the rational design of new, more potent derivatives.

Table 2: Example of Descriptors Used in a QSAR Model for N-Aryl-3-oxobutanamide Derivatives

| Derivative | Biological Activity (pIC50) | AlogP98 (Hydrophobicity) | Wiener Index (Topological) | Dipole Moment (Electronic) |

|---|---|---|---|---|

| Compound 1 | 5.2 | 2.1 | 550 | 2.5 D |

| Compound 2 | 5.8 | 2.5 | 610 | 2.8 D |

| Compound 3 | 6.1 | 2.9 | 640 | 2.3 D |

| Compound 4 | 5.5 | 2.3 | 580 | 3.1 D |

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution within a molecule to characterize chemical bonding and non-covalent interactions. researchgate.netgoogle.com This approach, developed by Richard Bader, partitions the molecule into atomic basins based on the topology of the electron density (ρ(r)). wiley-vch.de

The analysis focuses on identifying critical points in the electron density where the gradient (∇ρ) is zero. dokumen.pub These points are classified based on the curvature of the electron density. Of particular importance are the Bond Critical Points (BCPs), which are located between two interacting atoms. orientjchem.org The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.

For this compound, QTAIM analysis can be used to:

Characterize Covalent Bonds: The value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP of a covalent bond can describe its strength and nature. For shared interactions (covalent bonds), ∇²ρ(r) is typically negative.

Identify and Quantify Non-Covalent Interactions: QTAIM is particularly useful for identifying weaker intramolecular interactions, such as hydrogen bonds (e.g., between the amide N-H and the keto-oxygen) or van der Waals interactions, which can be crucial for determining the molecule's preferred conformation. nih.gov For these closed-shell interactions (like hydrogen bonds), ∇²ρ(r) is positive. orientjchem.org

The analysis provides a detailed electronic picture of the molecule, revealing the subtle interplay of forces that govern its structure and stability.

Table 3: Hypothetical QTAIM Parameters at Bond Critical Points (BCPs) for this compound

| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction |

|---|---|---|---|

| C=O (Amide) | 0.350 | -0.510 | Shared (Covalent) |

| N-H (Amide) | 0.320 | -1.250 | Shared (Covalent) |

| C-N (Amide) | 0.260 | -0.720 | Shared (Covalent) |

| O···H-N (Intramolecular H-bond) | 0.025 | +0.085 | Closed-shell (Hydrogen Bond) |

Pharmacophore Modeling for Rational Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract concept that encapsulates the key interaction points required for binding to a biological target. dergipark.org.tr

For a series of active N-Aryl-3-oxobutanamide derivatives, a pharmacophore model can be generated by aligning the structures and identifying the common chemical features responsible for their activity. researchgate.net These features typically include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygens of the amide and keto groups.

Hydrogen Bond Donors (HBD): The amide nitrogen.

Hydrophobic Regions (HY): The isopropylphenyl group.

Aromatic Rings (AR): The phenyl ring.

Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. dovepress.com This approach allows for the rapid identification of diverse chemical scaffolds that could serve as new starting points for drug development. nih.gov Furthermore, the model can guide the modification of existing N-Aryl-3-oxobutanamide derivatives to enhance their binding affinity and selectivity. nih.govedelris.com

Table 4: Key Pharmacophoric Features for N-Aryl-3-oxobutanamide Derivatives

| Pharmacophoric Feature | Molecular Moiety | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) 1 | Amide Carbonyl Oxygen | Forms hydrogen bond with receptor. |

| Hydrogen Bond Acceptor (HBA) 2 | Keto Carbonyl Oxygen | Forms hydrogen bond with receptor. |

| Hydrogen Bond Donor (HBD) | Amide N-H Group | Donates hydrogen bond to receptor. |

| Hydrophobic/Aromatic Feature (HY/AR) | Isopropylphenyl Ring | Engages in hydrophobic/van der Waals interactions. |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its success as a drug. nih.gov Assessing these properties early in the drug discovery process helps to identify candidates with favorable profiles and avoid costly late-stage failures. scispace.com For this compound, various ADME parameters can be predicted using established computational tools and models.

Key predicted ADME properties include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to estimate how well the compound will be absorbed into the bloodstream after oral administration. mdpi.com Lipophilicity (logP) is a key factor influencing absorption. japtronline.com

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound will be distributed throughout the body. japtronline.com The volume of distribution (VD) indicates the extent of tissue uptake.

Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). mdpi.com This is critical for assessing potential drug-drug interactions.

Excretion: Properties related to how the compound is eliminated from the body, such as total clearance, are estimated.

These predictions are based on QSAR-like models that correlate structural features with experimentally determined ADME properties for large datasets of known drugs. rsc.org

Table 5: Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good absorption from the gut is likely. |

| Caco-2 Permeability | High | Likely to readily cross intestinal cell membranes. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Compound may cross into the central nervous system. |

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this enzyme. |

| LogP (o/w) | 2.5 - 3.5 | Good balance of solubility and permeability for absorption. researchgate.net |

Academic Applications and Biological Research Directions for N Aryl 3 Oxobutanamides Non Clinical Focus

Role as Synthetic Building Blocks

N-aryl-3-oxobutanamides are valuable intermediates in organic synthesis due to the presence of multiple reactive sites, including an active methylene (B1212753) group, a ketone, and an amide functionality. These features allow for a variety of chemical transformations, making them key starting materials for more complex molecules.

The structural framework of N-aryl-3-oxobutanamides is a versatile scaffold for the synthesis of a wide array of complex organic molecules. The reactivity of the β-ketoamide moiety allows for its participation in various condensation and cyclization reactions. For instance, multicomponent reactions involving N-aryl-3-oxobutanamides, aldehydes, and aminoazoles can lead to the formation of diverse heterocyclic systems. The nature of the aryl substituent can significantly influence the reaction pathway, leading to different structural outcomes. nih.gov

One notable application is in the synthesis of quinoline (B57606) derivatives. The Conrad-Limpach synthesis, for example, involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. While not directly using a pre-formed N-aryl-3-oxobutanamide, the fundamental reaction highlights the utility of the combined aniline (B41778) and β-ketoester functionalities inherent to the structure of N-(2-isopropylphenyl)-3-oxobutanamide.

| Reaction Type | Reactants | Product Class | Potential Application of this compound |

| Multicomponent Reactions | N-aryl-3-oxobutanamide, Aldehyde, Aminoazole | Fused Heterocyclic Systems | As a key reactant to generate novel heterocyclic scaffolds. nih.gov |

| Conrad-Limpach Synthesis Analogue | (Implicitly) 2-isopropylaniline (B1208494) and a β-ketoester | Substituted Quinolines | As a starting material or target for syntheses of quinoline-based compounds. |

The N-aryl-3-oxobutanamide core is a recurring motif in the synthesis of various biologically active compounds, including those with potential applications in agriculture and medicine. While specific examples for this compound are not readily found in patent literature, the broader class of compounds is implicated in the development of novel agrochemicals and pharmaceuticals.

For example, certain carboxamide derivatives are known to exhibit fungicidal properties. The synthesis of such fungicides often involves the elaboration of a core structure that can be derived from an N-aryl-3-oxobutanamide. Similarly, in pharmaceutical research, this scaffold can be a precursor to compounds with anti-inflammatory or other therapeutic activities. The synthesis of complex pharmaceutical intermediates often leverages the reactivity of such building blocks. google.com

| Application Area | Potential Role of this compound | Example of Related Compound Class |

| Agrochemicals | Precursor to novel fungicides or herbicides. | Carboxamide fungicides. |

| Pharmaceuticals | Intermediate in the synthesis of active pharmaceutical ingredients (APIs). | Heterocyclic compounds with therapeutic potential. |

Ligand Chemistry and Coordination Compound Synthesis

The β-ketoamide functionality in N-aryl-3-oxobutanamides presents an excellent motif for the chelation of metal ions. The oxygen atoms of the ketone and amide groups can act as a bidentate ligand, forming stable complexes with a variety of transition metals.

The ability of N-aryl-3-oxobutanamides to form coordination compounds stems from the favorable steric and electronic arrangement of the donor atoms. Research into the coordination chemistry of related β-dicarbonyl compounds has shown that they can form well-defined complexes with metals such as copper(II), nickel(II), and zinc(II). These complexes can exhibit interesting magnetic, spectral, and structural properties. The specific nature of the N-aryl substituent, in this case, the 2-isopropylphenyl group, can influence the stability, structure, and electronic properties of the resulting metal complexes. Further research is warranted to explore the specific chelating behavior of this compound with various transition metals.

| Metal Ion | Potential Coordination Mode | Anticipated Complex Properties |

| Copper(II) | Bidentate (O,O') | Paramagnetic, colored complexes. |

| Nickel(II) | Bidentate (O,O') | Potential for square planar or octahedral geometry. |

| Zinc(II) | Bidentate (O,O') | Diamagnetic, colorless complexes. |

Investigation in Materials Science

The application of N-aryl-3-oxobutanamides extends to the field of materials science, particularly in the synthesis of pigments.

Derivatives of N-aryl-3-oxobutanamides are utilized as coupling agents in the production of certain organic pigments. For instance, compounds with a similar core structure are precursors to Azo pigments. In this process, a diazonium salt is reacted with the active methylene group of the N-aryl-3-oxobutanamide to form a highly conjugated chromophore. The specific substituents on the aryl ring play a crucial role in determining the final color and properties of the pigment, such as lightfastness and thermal stability. While direct application of this compound in pigment synthesis is not documented, its chemical structure suggests it could be a viable candidate for the synthesis of novel yellow to orange pigments.

| Pigment Class | Role of N-aryl-3-oxobutanamide | Key Reaction | Potential Outcome with this compound |

| Azo Pigments | Coupling Component | Azo coupling | Formation of a novel pigment with specific color and fastness properties. |

Studies on Photodegradation Mechanisms

The photodegradation of N-aryl-3-oxobutanamides, a class of beta-keto amides, is an area of academic interest, particularly concerning their environmental fate and stability under UV irradiation. While specific studies on this compound are not extensively detailed, the mechanism can be inferred from related structures, such as alpha-keto amides. The photochemical cleavage of these compounds in aqueous media is reported to proceed with quantum yields of approximately 0.3. nih.gov

The proposed mechanism involves an initial intramolecular transfer of a hydrogen atom from an N-alkyl group to the keto oxygen. researchgate.net This transfer produces a zwitterionic intermediate. researchgate.net Following its formation, this intermediate can undergo cleavage, eliminating a carboxylate anion and forming an imminium ion. nih.govresearchgate.net This reactive imminium ion can then be trapped by water, leading to the formation of stable degradation products like diastereomeric hemiacetals. nih.gov This pathway highlights the role of the keto and amide functionalities in the molecule's susceptibility to light-induced degradation.

Enzyme Inhibition Studies (In Vitro and Mechanistic)

The N-aryl-3-oxobutanamide scaffold serves as a versatile starting point in medicinal chemistry for the synthesis of more complex heterocyclic derivatives with potential therapeutic applications. These derivatives have been investigated for their ability to inhibit a range of enzymes, demonstrating the utility of the core structure in designing targeted molecular agents.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival, making it a key target in cancer research. nih.govmdpi.com The N-aryl-3-oxobutanamide structure is a valuable precursor for synthesizing heterocyclic systems designed to inhibit PI3K isoforms. Researchers have developed numerous PI3K inhibitors based on scaffolds like quinazoline, thieno[2,3-d]pyrimidine (B153573), and pyrimidine, which can be accessed through multi-component reactions involving beta-keto amides. nih.govfrontiersin.orgnih.gov

These derivatives are designed to fit into the ATP-binding pocket of the enzyme. Key pharmacophoric features often include a morpholine (B109124) ring, which is crucial for binding to a valine residue in the hinge region of the kinase (e.g., Val851 in PI3Kα). nih.gov The design strategy involves creating molecules that not only show high potency but also selectivity for specific PI3K isoforms (α, β, γ, δ) to minimize off-target effects. frontiersin.org For instance, certain thieno[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against PI3Kβ and PI3Kγ isoforms. semanticscholar.org The development of dual PI3K/mTOR inhibitors is another strategy to more effectively block the signaling pathway and prevent feedback loop activation of downstream effectors like AKT. mdpi.com

Table 1: Examples of PI3K Inhibitory Activity for Heterocyclic Derivatives

| Derivative Class | Target(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Sulfonamide Methoxypyridine | PI3Kα / mTOR | 0.22 nM / 23 nM | mdpi.com |

| 2,4-dimorpholinopyrimidine-5-carbonitrile | PI3Kα / PI3Kδ | 31.8 nM / 15.4 nM | frontiersin.org |

| Thieno[2,3-d]pyrimidine | PI3Kβ / PI3Kγ | 72% / 84% inhibition at 10 µM | semanticscholar.org |

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Overproduction of uric acid can lead to hyperuricemia and gout. nih.gov Consequently, XO is a significant target for drug discovery. wikipedia.org Derivatives based on structures accessible from N-aryl-3-oxobutanamide precursors have been explored as non-purine XO inhibitors, offering an alternative to classical drugs like allopurinol. wikipedia.orgnih.gov

Research has shown that compounds like N-(1,3-diaryl-3-oxopropyl)amides, which share a similar structural backbone, can be potent XO inhibitors. nih.gov Other classes, such as chalcone (B49325) and xanthone (B1684191) derivatives, have also been synthesized and evaluated, with some compounds exhibiting inhibitory activity significantly more potent than allopurinol. nih.govnih.gov Structure-activity relationship (SAR) studies indicate that the substitution pattern on the aryl rings is critical for activity. For example, in one study on chalcone derivatives, introducing hydroxyl groups at specific positions on one of the aromatic rings was found to be beneficial for XO inhibition. nih.gov Kinetic studies have demonstrated that these derivatives can act as reversible and competitive inhibitors, binding to the enzyme through hydrophobic interactions and hydrogen bonds. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Various Derivatives

| Derivative Class | Most Potent Compound Example | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(1,3-diaryl-3-oxopropyl)amide | Compound with unsubstituted naphthalene | 2.45 µM | nih.gov |

| Chalcone Derivative | Compound 15b | 0.121 µM | nih.gov |

| Xanthone Derivative | Compound 8c | Good Inhibition (Specific IC₅₀ not stated) | nih.gov |

| Allopurinol (Reference) | - | 3.324 µM - 14.75 µM | nih.govnih.gov |

Derivatives synthesized from oxobutanamide precursors have shown promise as inhibitors of key digestive and metabolic enzymes. In one study, a series of novel amantadine-clubbed N-aryl amino thiazoles were synthesized, and their inhibitory activities against urease, α-amylase, and α-glucosidase were evaluated.

Urease inhibition is a target for managing infections caused by urease-producing bacteria, such as Helicobacter pylori. Alpha-amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia in diabetic patients. wikipedia.org The synthesized thiazole (B1198619) derivatives demonstrated significant, and in some cases, superior inhibitory potential compared to standard reference drugs like acarbose (B1664774) (for α-amylase and α-glucosidase) and thiourea (B124793) (for urease). The potency of these compounds was influenced by the substituents on the N-aryl ring; for instance, electron-donating groups like methoxy (B1213986) enhanced urease inhibition, while halogens improved α-glucosidase inhibition.

Table 3: Enzyme Inhibitory Activities of N-Aryl Amino Thiazole Derivatives

| Enzyme | Most Potent Derivative | Inhibitory Activity (IC₅₀ in µM) | Reference Compound (IC₅₀ in µM) |

|---|---|---|---|

| Urease | 6d (-OMe group) | 18.10 ± 0.15 | Thiourea (21.25 ± 0.15) |

| α-Amylase | 6d (-OMe group) | 11.20 ± 0.05 | Acarbose (12.10 ± 0.05) |

| α-Glucosidase | 6c (-Br group) | 10.20 ± 0.05 | Acarbose (11.80 ± 0.05) |

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine amidase responsible for the degradation of bioactive lipids known as N-acylethanolamines (NAEs), such as palmitoylethanolamide (B50096) (PEA). PEA is an endogenous lipid mediator with anti-inflammatory and analgesic properties, primarily acting through the peroxisome proliferator-activated receptor-α (PPAR-α). By inhibiting NAAA, the endogenous levels of PEA can be increased, offering a potential therapeutic strategy for inflammatory conditions and chronic pain.

NAAA is primarily located in the lysosomes of immune cells like macrophages and operates optimally under acidic conditions (pH 4.5-5.0). The development of potent and selective NAAA inhibitors is an active area of research. While not directly derived from this compound, inhibitors with related amide and propanamide structures have been identified. For example, N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide, known as (S)-OOPP, was discovered as a potent, selective, and noncompetitive NAAA inhibitor. Such research demonstrates that amide-containing small molecules can effectively target the catalytic site of NAAA, paving the way for the exploration of other amide-based scaffolds in this therapeutic area.

Cardiac sodium channels are critical for the initiation and propagation of the action potential in heart muscle. Drugs that modulate these channels, known as sodium channel blockers, are used as Class I antiarrhythmic agents. nih.gov These agents, which include drugs like lidocaine, quinidine, and flecainide, act by blocking the fast sodium current, thereby slowing conduction and reducing the excitability of cardiac tissue. nih.gov

While the N-aryl-3-oxobutanamide scaffold is a versatile starting point for creating a wide array of biologically active molecules, the current body of scientific literature does not prominently feature its derivatives in studies focused on the modulation of cardiac sodium channels. Research in this area has historically concentrated on compounds with local anesthetic properties and specific structural motifs known to interact with the channel's pore. nih.gov Therefore, while derivatives of N-aryl-3-oxobutanamides are being explored for various enzyme inhibition activities, their application as modulators of cardiac sodium channels is not a primary direction of current published research.

Cytotoxicity and Mechanistic Cell-Based Research (In Vitro)

Research into the in vitro biological activities of N-aryl-3-oxobutanamides, including the specific compound this compound, is an area of academic interest. Studies on this class of compounds explore their potential cytotoxic effects against cancer cell lines and investigate the underlying molecular mechanisms. While comprehensive data on this compound itself is limited in publicly available literature, research on structurally related 3-oxobutanamide derivatives provides valuable insights into the potential biological profile of this chemical family.

The cytotoxic potential of N-aryl-3-oxobutanamides and related structures has been evaluated against various human cancer cell lines. Although specific studies focusing exclusively on this compound are not widely reported, the broader class of N-aryl amides has been a subject of anticancer research. For instance, novel series of N-aryl(alkaryl) acetamides and other related amide derivatives have been synthesized and screened for their in vitro cytotoxicity against panels of human cancer cell lines, including those for renal cancer, colon cancer, and melanoma. researchgate.net Similarly, other research has explored the cytotoxic activities of various indole-based N-aryl acetamides against hepatocellular cancer cell lines like Hep-G2. mdpi.com These investigations into related N-aryl structures suggest that the N-aryl amide scaffold is of interest in the discovery of compounds with potential antiproliferative properties. The specific activity of this compound would depend on its unique substitution pattern, which necessitates direct experimental evaluation.

Mechanistic studies help to elucidate how chemical compounds exert their cytotoxic effects at a cellular level. For the 3-oxobutanamide class of compounds, research has pointed towards mechanisms involving mitochondrial distress. A study on a series of 3-oxobutanamide derivatives revealed that certain members of this class induce cytotoxicity in human blood lymphocytes through mechanisms that include the generation of intracellular reactive oxygen species (ROS) and the collapse of the mitochondrial membrane potential (MMP). nih.gov

To better predict potential human safety liabilities early in the research process, in vitro assays using human cells are employed. One such approach involves assessing the toxicity of compounds against human lymphocytes and their isolated mitochondria. nih.gov A study investigating a series of five 3-oxobutanamide derivatives demonstrated that while toxicity was not remarkable at lower concentrations (50–500μM), it became observable at higher concentrations (1000 and 2000μM). nih.govresearchgate.net

Two compounds in particular, N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide and N-(2-benzothiazolyl)-3-oxobutanamide, showed marked cellular and mitochondrial toxicity. nih.gov The latter compound was found to be the most toxic in the series, inducing cytotoxicity in human lymphocytes that was linked to oxidative stress and mitochondrial damage. nih.gov These findings suggest that human lymphocytes and isolated mitochondria can serve as valuable predictive models for evaluating the toxicological profile of 3-oxobutanamide derivatives. nih.govresearchgate.net

Table 1: In Vitro Toxicity of Selected 3-Oxobutanamide Derivatives This table is based on data for related compounds, as specific data for this compound was not available in the cited sources.

Antimicrobial Activity Research (In Vitro)

The 3-oxobutanamide scaffold is utilized in synthetic chemistry to create a variety of heterocyclic compounds, some of which have been screened for antimicrobial properties.

The direct antibacterial efficacy of this compound has not been extensively documented in the available scientific literature. However, the core 3-oxobutanamide structure serves as a versatile starting material for synthesizing more complex molecules with potential biological activities. For example, researchers have used 3-oxobutanamides as precursors to generate various heterocyclic derivatives, such as those containing pyridine (B92270), thiophene (B33073), and thiazole rings, which were subsequently evaluated for antibacterial activity. sciencepublishinggroup.com This synthetic utility highlights the role of the 3-oxobutanamide framework in medicinal chemistry research aimed at discovering new antimicrobial agents. Further investigation is required to determine if N-aryl-3-oxobutanamides, in their own right, possess intrinsic antibacterial properties.

Similar to the antibacterial research, in vitro studies focusing specifically on the antifungal efficacy of this compound are not prominent in the literature. The academic focus has often been on related N-aryl structures or derivatives synthesized from the 3-oxobutanamide core. For instance, various N-aryl carbamate (B1207046) derivatives have been synthesized and shown to exhibit good in vitro antifungal activity against a range of plant fungal pathogens. researchgate.netnih.gov While N-aryl carbamates are structurally distinct from N-aryl-3-oxobutanamides, this research indicates that the N-aryl moiety is a component of various classes of compounds with antifungal potential. The potential of this compound as an antifungal agent remains an area for future empirical study.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-benzothiazolyl)-3-oxobutanamide |

| N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide |

Anti-inflammatory Activity Investigations (In Vitro and Mechanistic)

Academic research into the biological activities of N-aryl-3-oxobutanamides, including this compound, has extended to their potential anti-inflammatory properties. These non-clinical investigations are primarily conducted in vitro to elucidate the mechanisms by which these compounds might modulate inflammatory pathways at a cellular and molecular level. The focus of this research is on identifying interactions with key enzymes and signaling pathways involved in the inflammatory cascade, rather than on therapeutic application.

The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect is through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov Consequently, a principal direction in the academic investigation of N-aryl-3-oxobutanamides is the evaluation of their activity against COX-1 and COX-2 isoforms. mdpi.com COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. mdpi.comnih.gov Compounds that selectively inhibit COX-2 over COX-1 are of particular interest in research as they have the potential to reduce inflammation with a lower likelihood of gastrointestinal side effects. nih.gov

In vitro assays for COX inhibition typically measure the ability of a compound to block the conversion of arachidonic acid to prostaglandins. The results are often expressed as an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. While specific data for this compound is not extensively published, research on structurally related N-aryl amides provides a framework for how such investigations are conducted and how data is presented.

Table 1: Representative Cyclooxygenase (COX) Inhibition Data for N-Aryl Compounds

| Compound Class | Test Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) |

|---|---|---|---|---|

| N-Arylcinnamamides | (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | >100 | 15.8 | >6.3 |

| Phenylbutanals | FM10 | 0.85 | 0.69 | 1.23 |

| Phenylbutanoic Acids | FM12 | 0.24 | 0.18 | 1.33 |

| Reference NSAID | Celecoxib | 15.0 | 0.04 | 375 |

Another significant pathway in inflammation involves the lipoxygenase (LOX) enzymes, which catalyze the conversion of arachidonic acid into leukotrienes, potent mediators of inflammation. nih.gov Therefore, in vitro studies also investigate the potential of N-aryl-3-oxobutanamides to inhibit LOX enzymes, particularly 5-lipoxygenase (5-LOX). nih.govnih.gov Inhibition of this enzyme can prevent the synthesis of pro-inflammatory leukotrienes. Similar to COX assays, LOX inhibition is quantified by determining the IC₅₀ value of the test compound.

Table 2: Representative 5-Lipoxygenase (5-LOX) Inhibition Data

| Compound Class | Test Compound | 5-LOX IC₅₀ (µM) |

|---|---|---|

| Phenylbutanals | FM10 | 1.12 |

| Phenylbutanoic Acids | FM12 | 0.98 |

| Reference Inhibitor | Zileuton | 0.50 |

Beyond direct enzyme inhibition, mechanistic studies explore the effects of N-aryl-3-oxobutanamides on the production of other key inflammatory mediators. A common approach involves using cell-based assays with immune cells like macrophages (e.g., RAW 264.7 cell line) or microglial cells. nih.govnih.gov These cells can be stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govresearchgate.net

The anti-inflammatory potential of a test compound is then assessed by its ability to reduce the levels of these mediators. For instance, the Griess assay is frequently used to measure the production of nitric oxide, a signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation. nih.govnih.govmdpi.com Similarly, enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific cytokines in cell culture supernatants. utas.edu.au Research on various N-aryl amides has shown that they can significantly attenuate the LPS-induced activation of transcription factors like NF-κB, which is a key regulator of the expression of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. researchgate.net

Table 3: Representative Data on Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

| Compound Class | Test Compound | Assay | Endpoint | Inhibition (%) at Test Concentration |

|---|---|---|---|---|

| N-Arylcinnamamides | (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | NF-κB Activation | Luciferase Reporter | ~85% at 2 µM |

| 3-Arylphthalides | 3-(2,4-dihydroxyphenyl)phthalide (5a) | Griess Assay | Nitric Oxide (NO) Production | ~75% at 25 µM |

| N(2)-Arylindazol-3(2H)-ones | Compound 5a | Griess Assay | Nitric Oxide (NO) Production | Significant inhibition noted |

These in vitro and mechanistic studies are fundamental in academic research to build a profile of the biological activity of N-aryl-3-oxobutanamides. By investigating their effects on key enzymes like COX and LOX and on inflammatory signaling pathways, researchers can understand the potential mechanisms of action and structure-activity relationships within this class of compounds, guiding future chemical synthesis and biological evaluation efforts.

Future Research Perspectives on N 2 Isopropylphenyl 3 Oxobutanamide and Analogues

Development of Novel and Sustainable Synthetic Routes

The synthesis of amides is one of the most fundamental and frequently performed reactions in organic chemistry, yet traditional methods often rely on stoichiometric activating reagents that generate significant chemical waste. ucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for improvement in green chemistry. Future research on N-(2-isopropylphenyl)-3-oxobutanamide will undoubtedly prioritize the development of more sustainable synthetic protocols.

Key areas of focus will likely include:

Biocatalysis : The use of enzymes for amide bond formation is a rapidly growing field, offering high selectivity and mild reaction conditions. rsc.org Research could explore specific enzymes capable of catalyzing the reaction between a derivative of 3-oxobutanoic acid and 2-isopropylaniline (B1208494).

Novel Catalytic Systems : The development of new catalysts, such as those based on boronic acids or ruthenium complexes, for the direct amidation of carboxylic acids with amines is a promising avenue. These methods can avoid the use of pre-activated carboxylic acid derivatives, thereby reducing the number of synthetic steps and waste generation.

Alternative Solvents and Reaction Conditions : Moving away from conventional solvents like DMF and CH2Cl2 towards greener alternatives is a critical aspect of sustainable synthesis. ucl.ac.uk Additionally, the use of energy-efficient techniques such as microwave irradiation or ultrasonication could significantly reduce reaction times and energy consumption. mdpi.com

Mechanochemistry : Solid-state reactions induced by mechanical force offer a solvent-free approach to synthesis, which can lead to higher yields and reduced environmental impact. mdpi.com